1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazol-4-ol moiety.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been shown to interact with various targets such as theserotonin receptors and reverse transcriptase enzyme .
Mode of Action
It’s known that compounds with a trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to affect theprostanoid synthesis pathway .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the lipophilicity of a compound, which can impact its bioavailability .
Result of Action
Similar compounds have been shown to selectively promote the release ofserotonin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol. For instance, it’s known that this compound is likely to be mobile in the environment due to its volatility . Additionally, it contains volatile organic compounds (VOCs) which will evaporate easily from all surfaces .
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazole derivatives
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases, and the reactions are often conducted under controlled temperature and pressure conditions.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRMGCFXYGLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77458-38-9 |
Source
|
Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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